molecular formula C8H8ClFO2 B2355752 3-Chloro-5-fluoro-4-methoxybenzyl alcohol CAS No. 886497-33-2

3-Chloro-5-fluoro-4-methoxybenzyl alcohol

Cat. No. B2355752
CAS RN: 886497-33-2
M. Wt: 190.6
InChI Key: DIVNWSHOZRKHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-fluoro-4-methoxybenzyl alcohol, also known as CFMBA, is a chemical compound with the molecular formula C8H8ClFO2 and a molecular weight of 190.6 . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is (3-chloro-5-fluoro-4-methoxyphenyl)methanol . The InChI code is 1S/C8H8ClFO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3 .


Physical And Chemical Properties Analysis

3-Chloro-5-fluoro-4-methoxybenzyl alcohol is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Antioxidant Properties

3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA), a phenolic compound similar to 3-Chloro-5-fluoro-4-methoxybenzyl alcohol, has been studied for its antioxidant properties. DHMBA, isolated from the Pacific oyster, showed significant inhibition of DPPP-mediated fluorescence, indicating its potential as a strong antioxidant. This compound could be useful in the prevention and treatment of liver diseases involving oxidative processes (Watanabe et al., 2012).

Catalysis in Aryl-Alcohol Oxidase

Research on aryl-alcohol oxidase (AAO) revealed that ligand diffusion studies on AAO showed interactions with compounds like 3-Chloro-5-fluoro-4-methoxybenzyl alcohol, affecting the enzyme's catalytic efficiency. The research highlighted the role of specific amino acids in AAO in substrate binding and the kinetic mechanism of the enzyme (Ferreira et al., 2015).

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of novel compounds. An example is the use of 2-(4-Methoxybenzyloxy)-3-nitropyridine, prepared from 2-chloro-3-nitropyridine and p-methoxybenzyl (PMB) alcohol, for the methoxybenzylation of hydroxy groups (Nakano et al., 2001).

Modification of Kraft Lignin

In studies of Kraft lignin and vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), acidic treatment showed a decrease in aliphatic hydroxyl content, enhancing the antioxidant properties of treated fractions in polypropylene (Pouteau et al., 2005).

Photocatalytic Oxidation

Benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, have been studied for photocatalytic oxidation into corresponding aldehydes on titanium dioxide under oxygen atmosphere. This reaction was confirmed to proceed under both UV-light and visible light irradiation (Higashimoto et al., 2009).

Cytotoxic Activities

Research on isatin derivatives, including compounds related to 3-Chloro-5-fluoro-4-methoxybenzyl alcohol, showed significant in vitro cytotoxic activities against various cell lines, providing insights into potential therapeutic applications (Reddy et al., 2013).

New Protecting Group for Alcohols

A study introduced a new benzyl ether-type protecting group for alcohols, including the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, demonstrating the stability and compatibility of this new group with other protective groups (Crich et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(3-chloro-5-fluoro-4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVNWSHOZRKHCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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